N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Batcho-Leimgruber method, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an enamine intermediate.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of a suitable nitrile oxide with an alkyne or alkene.
Coupling of Indole and Isoxazole Rings: The final step involves coupling the indole and isoxazole rings through an amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it into a more reduced form.
Substitution: The compound can undergo substitution reactions at the indole ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new drugs and therapeutic agents .
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent .
Industry: The compound is used in the development of agrochemicals and other industrial applications where indole derivatives are valuable .
Wirkmechanismus
The mechanism of action of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-(1H-indol-6-yl)benzylpyridine-2,3-diamine: This compound also features an indole moiety and is studied for its biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
4-nitro-1H-indol-6-yl derivatives: These compounds have similar structural features and are studied for their potential biological activities.
Uniqueness: N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide is unique due to the presence of both indole and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H13N3O2 |
---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-(1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-8-13(9(2)19-17-8)14(18)16-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,16,18) |
InChI-Schlüssel |
GHEDTAGLZPMYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.